PF-1355 (CAS: 1435467-38-1), also known as PF-06281355, is a highly selective, orally bioavailable, 2-thiouracil mechanism-based irreversible inhibitor of myeloperoxidase (MPO) . In procurement and material selection for preclinical research, it serves as a critical tool compound for investigating neutrophil-driven oxidative damage, particularly in cardiovascular and autoimmune disease models. By covalently inactivating MPO without altering total MPO protein mass, PF-1355 provides a precise pharmacological intervention for studying vascular edema, neutrophil extracellular trap (NET) formation, and post-infarction ventricular remodeling [1].
Generic substitution with older, reversible myeloperoxidase (MPO) inhibitors, such as 4-aminobenzoic acid hydrazide (4-ABAH), frequently fails in advanced preclinical workflows due to off-target effects and paradoxical enzyme behavior. Hydrazide-based inhibitors can act as suicide substrates that inadvertently promote MPO-mediated nitric oxide (NO) consumption, confounding oxidative stress readouts in complex tissues [1]. Furthermore, less refined thiouracils often cross-react with thyroid peroxidase (TPO), leading to severe thyroid toxicity during chronic in vivo dosing [2]. Procuring the highly selective, 2-thiouracil mechanism-based irreversible inhibitor PF-1355 eliminates these variables, ensuring stable MPO inactivation without TPO interference or paradoxical NO depletion.
PF-1355 demonstrates high selectivity for myeloperoxidase (MPO) over a panel of >50 enzymes and receptors, most notably thyroid peroxidase (TPO). Older non-selective inhibitors often cross-react with TPO, leading to confounding thyroid toxicity in long-term in vivo studies. PF-1355 maintains a Ki of 346.74 nM for MPO while virtually abolishing TPO inhibitory activity, ensuring clean translational data [1].
| Evidence Dimension | Enzyme Selectivity (MPO vs. TPO) |
| Target Compound Data | Ki = 346.74 nM (MPO); Highly selective over TPO |
| Comparator Or Baseline | Non-selective peroxidases / Older thiouracils (e.g., PTU) |
| Quantified Difference | >3000-fold improvement in selectivity for MPO over TPO compared to baseline thiouracils |
| Conditions | Cell-free enzymatic assay / Receptor panel screening |
Eliminates off-target thyroid toxicity, making it the preferred choice for long-term in vivo cardiovascular and autoimmune disease models.
Unlike hydrazide-based reversible inhibitors (e.g., 4-ABAH) which can paradoxically promote MPO-mediated nitric oxide (NO) oxidase activity and stimulate MPO turnover, PF-1355 is a 2-thiouracil mechanism-based irreversible inhibitor. It potently inhibits MPO turnover and completely suppresses NO consumption, preventing unintended oxidative stress responses in complex tissue environments [1].
| Evidence Dimension | MPO NO Oxidase Activity / Turnover |
| Target Compound Data | Potent irreversible inhibition of MPO turnover and NO consumption |
| Comparator Or Baseline | 4-ABAH (Hydrazide-based inhibitor) which promotes MPO NO oxidase activity |
| Quantified Difference | Complete suppression of NO consumption vs. paradoxical stimulation |
| Conditions | In vitro MPO turnover assays |
Ensures reliable suppression of oxidative damage without the confounding paradoxical NO consumption seen with classic reversible inhibitors.
PF-1355 maintains high potency in complex biological matrices, which is critical for translational assays. It inhibits MPO activity in isolated human whole blood with an IC50 of 1.5 μM. In isolated human neutrophils, it dose-responsively inhibits taurine chlorination (EC50 = 1.47 μM) and suppresses the formation of neutrophil extracellular traps (NETs) (EC50 = 0.97 μM) .
| Evidence Dimension | MPO Inhibition in Complex Matrices |
| Target Compound Data | IC50 = 1.5 μM (Whole Blood); EC50 = 0.97 μM (NET formation) |
| Comparator Or Baseline | Untreated Baseline |
| Quantified Difference | Sub-micromolar to low-micromolar complete suppression of MPO activity |
| Conditions | Isolated human whole blood and phorbol ester-stimulated human neutrophils |
Guarantees reliable compound performance in blood and primary cell assays, avoiding the matrix-induced activity drop-offs common with less optimized inhibitors.
In a mouse model of myocardial infarction, prolonged 21-day treatment with PF-1355 significantly improved cardiac outcomes compared to untreated controls. The treatment improved ejection fraction by approximately 44% and decreased end-diastolic volume by approximately 53% and left ventricular mass by 33%, demonstrating profound disease-modifying capability [1].
| Evidence Dimension | Cardiac Function and Remodeling (Post-MI) |
| Target Compound Data | +44% Ejection Fraction, -53% End-Diastolic Volume |
| Comparator Or Baseline | Untreated MI Control |
| Quantified Difference | 44% improvement in EF and 53% reduction in EDV |
| Conditions | Mouse model of experimental myocardial infarction (21-day oral treatment) |
Provides validated, quantitative in vivo dosing parameters for researchers procuring compounds for cardiovascular disease models.
Directly following its validated ability to improve ejection fraction and reduce end-diastolic volume [1], PF-1355 is the preferred MPO inhibitor for chronic in vivo cardiovascular studies. Its oral bioavailability and lack of TPO-mediated thyroid toxicity make it suitable for multi-week dosing regimens in murine models of ischemia-reperfusion injury and post-infarction remodeling.
Due to its potent suppression of MPO activity in complex biological matrices [2], PF-1355 is highly applicable for models of anti-glomerular basement membrane (GBM) disease and immune complex vasculitis. It is utilized to reliably suppress albuminuria, reduce vascular edema, and quantify the specific contribution of MPO to renal and pulmonary microvascular injury.
Because PF-1355 effectively inhibits taurine chlorination and NET formation at sub-micromolar to low-micromolar concentrations in isolated human neutrophils , it is an essential control compound for ex vivo immunology workflows. It allows researchers to cleanly decouple MPO-dependent oxidative burst mechanisms from other neutrophil defense pathways without paradoxical NO consumption.